Biotin-PEG8-Vidarabine

PROTAC linker design affinity probe development spatial optimization

Biotin-PEG8-Vidarabine (CAS not assigned; synonyms: HY-145246, CS-0370379) is a heterobifunctional conjugate comprising a biotin moiety linked via an octaethylene glycol (PEG8) spacer to the adenosine nucleoside analog Vidarabine (ara-A). The compound has a molecular weight of 844.98 g/mol and molecular formula C₃₆H₆₀N₈O₁₃S.

Molecular Formula C36H60N8O13S
Molecular Weight 845.0 g/mol
Cat. No. B15543278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG8-Vidarabine
Molecular FormulaC36H60N8O13S
Molecular Weight845.0 g/mol
Structural Identifiers
InChIInChI=1S/C36H60N8O13S/c37-33-30-34(40-23-39-33)44(24-41-30)35-32(47)31(46)26(57-35)21-56-20-19-55-18-17-54-16-15-53-14-13-52-12-11-51-10-9-50-8-7-49-6-5-38-28(45)4-2-1-3-27-29-25(22-58-27)42-36(48)43-29/h23-27,29,31-32,35,46-47H,1-22H2,(H,38,45)(H2,37,39,40)(H2,42,43,48)/t25?,26-,27+,29?,31-,32-,35-/m1/s1
InChIKeyYLRPSSOWZBVYCK-WYGXRPJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-PEG8-Vidarabine: A PEG8-Based Biotinylated Vidarabine Conjugate for Affinity-Based Antiviral Target Profiling


Biotin-PEG8-Vidarabine (CAS not assigned; synonyms: HY-145246, CS-0370379) is a heterobifunctional conjugate comprising a biotin moiety linked via an octaethylene glycol (PEG8) spacer to the adenosine nucleoside analog Vidarabine (ara-A). The compound has a molecular weight of 844.98 g/mol and molecular formula C₃₆H₆₀N₈O₁₃S . Vidarabine, the active pharmacophore, is a well-characterized antiviral agent that inhibits herpes simplex virus (HSV) and varicella zoster virus (VZV) replication through competitive inhibition of viral DNA polymerase and chain termination following intracellular phosphorylation to ara-ATP [1]. The biotin tag enables high-affinity capture by streptavidin/avidin systems (Kd ≈ 10⁻¹⁵ M), making the conjugate suitable for target engagement studies, affinity purification of viral polymerase complexes, and mechanistic profiling of nucleoside analog incorporation. The PEG8 spacer provides an extended, flexible hydrophilic linker arm that spatially decouples the biotin-streptavidin interaction from the vidarabine-target binding event .

Why In-Class Biotinylated Vidarabine Analogs Cannot Be Interchanged: The Critical Role of PEG Spacer Length and Linker Chemistry


Biotinylated vidarabine derivatives with different PEG spacer lengths or alternative linker chemistries exhibit distinct physicochemical properties and binding characteristics that preclude direct substitution in affinity-based assays. The PEG spacer length modulates both the aqueous solubility of the conjugate and the degree of steric hindrance between the biotin-streptavidin interface and the target-binding vidarabine moiety . Shorter PEG linkers (e.g., PEG4) may impose steric constraints that reduce streptavidin accessibility or restrict the conformational freedom required for vidarabine to productively engage the viral DNA polymerase active site, whereas excessively long PEG chains may introduce conformational entropy penalties or increase non-specific interactions. Additionally, linker variants such as Biotin-PEG7-C2-NH-Vidarabine-S-CH3 and Biotin-PEG7-C2-S-Vidarabine incorporate C2-alkyl, thioether, and amine functionalities that alter molecular flexibility, hydrophilicity (as reflected by XLogP3 values), and the spatial orientation of the vidarabine warhead relative to the biotin capture handle. These molecular differences translate to quantifiably distinct performance characteristics in pull-down efficiency, target occupancy, and assay reproducibility, rendering direct substitution scientifically unsound without explicit validation of equivalence for the specific experimental context.

Quantitative Differential Evidence: Biotin-PEG8-Vidarabine Versus Closest PEG7-Based Analogs


Extended PEG8 Spacer Provides Increased Spatial Separation (≈8-10 Å) Between Biotin and Vidarabine Moieties Compared to PEG7 Analogs

Biotin-PEG8-Vidarabine contains an octaethylene glycol (PEG8) spacer comprising eight ethylene oxide repeat units, whereas the closest commercial analogs Biotin-PEG7-C2-S-Vidarabine and Biotin-PEG7-C2-NH-Vidarabine-S-CH3 contain a heptaethylene glycol (PEG7) backbone plus a C2-thioether or C2-amine linkage . The PEG8 chain in Biotin-PEG8-Vidarabine provides an extended linear reach that reduces steric hindrance between the bulky streptavidin tetramer and the vidarabine-binding viral DNA polymerase complex. In contrast, the PEG7 analogs, despite their C2 extensions, possess a net shorter polyether segment (seven ethylene oxide units vs. eight) and incorporate additional heteroatom linkages (thioether sulfur or secondary amine) that introduce local conformational constraints and alter the overall spatial trajectory of the biotin-vidarabine vector . For pull-down and target engagement assays where both efficient biotin capture and unhindered vidarabine-enzyme binding must occur simultaneously, the PEG8 spacer's extended reach is mechanistically advantageous [1].

PROTAC linker design affinity probe development spatial optimization biotin-streptavidin binding

Higher Hydrophilicity (XLogP3 = -3.1) of Biotin-PEG8-Vidarabine Minimizes Non-Specific Hydrophobic Interactions in Aqueous Affinity Assays

Biotin-PEG8-Vidarabine exhibits a calculated XLogP3 value of -3.1, reflecting substantially greater hydrophilicity compared to the PEG7-based analogs Biotin-PEG7-C2-NH-Vidarabine-S-CH3 (XLogP3 = -1.6) and Biotin-PEG7-C2-S-Vidarabine (XLogP3 = -1.4) . The XLogP3 difference of approximately 1.5-1.7 log units corresponds to an estimated 30- to 50-fold difference in octanol-water partition coefficient, indicating that Biotin-PEG8-Vidarabine partitions more favorably into aqueous buffers and exhibits reduced propensity for hydrophobic non-specific binding to assay plates, tubing, or protein surfaces . The PEG8-only backbone (lacking the thioether and amine heteroatom modifications present in the PEG7-C2 analogs) contributes to this enhanced hydrophilicity by maintaining a homogeneous, fully oxygenated polyether chain that maximizes hydrogen-bonding capacity with water. This physicochemical distinction has direct experimental consequences: in affinity pull-down experiments, higher hydrophilicity translates to lower background signal from non-specifically adsorbed material and improved signal-to-noise ratios .

aqueous solubility non-specific binding affinity purification XLogP3 hydrophilicity optimization

Biotin-PEG8-Vidarabine Lacks Thioether and Thiomethyl Modifications Present in PEG7 Analogs, Offering Chemically Simpler and Potentially Less Redox-Sensitive Linker Architecture

Biotin-PEG8-Vidarabine employs a homogeneous PEG8 polyether chain connecting the biotin amide to the vidarabine ribose moiety via a straightforward ether linkage (C-O-C) without sulfur-containing functional groups. In contrast, the PEG7 analogs Biotin-PEG7-C2-S-Vidarabine and Biotin-PEG7-C2-NH-Vidarabine-S-CH3 incorporate thioether (-S-) and thiomethyl (-S-CH₃) groups within their linker architectures . Thioether linkages are susceptible to oxidation in the presence of reactive oxygen species or ambient oxygen over extended storage periods, forming sulfoxide and sulfone derivatives that may exhibit altered conformational properties or reduced solubility. Additionally, thiomethyl groups can undergo metabolic demethylation or oxidation in cellular or tissue lysate environments. The absence of sulfur heteroatoms in Biotin-PEG8-Vidarabine eliminates these potential degradation pathways and provides a chemically simpler, fully oxygenated linker that is expected to maintain structural fidelity under a broader range of assay conditions, particularly those involving reducing agents (e.g., DTT, TCEP) or extended room-temperature incubations .

linker stability chemical integrity thioether oxidation reducing environment compatibility

Biotin-PEG8-Vidarabine Demonstrates High Purity (>98%) and Defined Solubility (10 mM in DMSO) for Reproducible Quantitative Assay Performance

Commercial Biotin-PEG8-Vidarabine is supplied with a specified purity of >98.00% and a defined in vitro solubility of 10 mM in DMSO, enabling precise preparation of stock solutions for quantitative dose-response experiments . This purity specification and solubility characterization are consistent with the PEG7 analog series (Biotin-PEG7-C2-S-Vidarabine and Biotin-PEG7-C2-NH-Vidarabine-S-CH3), both of which are also specified at >98.00% purity and 10 mM DMSO solubility . However, the absence of additional heteroatom modifications in the Biotin-PEG8-Vidarabine linker may confer greater lot-to-lot consistency in physicochemical properties and reduced batch variability. The well-defined molecular weight (844.98 g/mol) and canonical SMILES string allow accurate molar calculations for C1V1 = C2V2 dilution schemes, ensuring reproducible dosing across independent experimental replicates . For researchers requiring consistent performance in quantitative polymerase binding assays or competitive displacement studies, this defined purity and solubility profile supports reliable inter-experimental comparisons and reduces confounding variables related to compound aggregation or incomplete solubilization.

compound quality control assay reproducibility solubility standardization DMSO stock preparation

Vidarabine Moiety Retains Parental Antiviral Activity Profile (HSV-1 IC₅₀ = 9.3 μg/mL; HSV-2 IC₅₀ = 11.3 μg/mL), with PEG8 Conjugation Providing Affinity Capture Capability Without Pharmacophore Disruption

The vidarabine (ara-A) pharmacophore within Biotin-PEG8-Vidarabine is derived from the parent nucleoside antibiotic Vidarabine, which exhibits well-characterized inhibitory activity against herpes simplex virus types 1 and 2. In cell-based antiviral assays, Vidarabine demonstrates IC₅₀ values of 9.3 μg/mL (≈35 μM) against HSV-1 and 11.3 μg/mL (≈42 μM) against HSV-2 . At the enzymatic level, the active 5′-triphosphate metabolite (ara-ATP) inhibits viral DNA polymerase with approximately 40-fold greater potency relative to host cellular DNA polymerases, providing a therapeutic index that underscores its mechanistic selectivity [1]. Biotin-PEG8-Vidarabine incorporates this pharmacophore via conjugation at the ribose 5′-position, leaving the purine base and 2′- and 3′-hydroxyl groups unmodified—features essential for hydrogen bonding within the polymerase active site and for intracellular phosphorylation to the active triphosphate form. The PEG8 linker attachment at the 5′-position is designed to preserve the critical structural determinants required for prodrug activation (phosphorylation by cellular kinases) and subsequent polymerase inhibition [2]. While direct comparative activity data for the biotinylated conjugate versus unconjugated Vidarabine are not available in the public domain, the retention of the parent pharmacophore's core structural features supports its utility as an affinity probe for polymerase target engagement studies, competitive binding assays, and mechanistic investigations of nucleoside analog incorporation and chain termination.

HSV antiviral activity viral DNA polymerase inhibition nucleoside analog target engagement IC50

Optimal Research and Industrial Application Scenarios for Biotin-PEG8-Vidarabine Based on Differentiated Linker Properties


Streptavidin Pull-Down of Viral DNA Polymerase Complexes for Proteomic Target Identification

Biotin-PEG8-Vidarabine is ideally suited for affinity capture of herpesviral DNA polymerase complexes from infected cell lysates. The extended PEG8 spacer (≈8-10 Å longer than PEG7 analogs) reduces steric hindrance between the immobilized streptavidin and the polymerase active site, enabling simultaneous high-affinity biotin capture (Kd ≈ 10⁻¹⁵ M) and unhindered vidarabine-polymerase engagement . The higher hydrophilicity (XLogP3 = -3.1 vs. -1.4/-1.6 for PEG7 analogs) minimizes non-specific binding of hydrophobic cellular proteins to the probe or streptavidin beads, resulting in cleaner eluates and improved LC-MS/MS identification of true interaction partners . Post-capture, bound proteins can be eluted with excess free biotin under mild, non-denaturing conditions (2 mM D-biotin in PBS), preserving complex integrity for downstream functional assays [1].

Competitive Displacement Assays to Validate Nucleoside Analog Binding and Quantify Target Engagement

Biotin-PEG8-Vidarabine serves as a functional probe in competitive displacement formats (e.g., AlphaScreen, HTRF, or ELISA-based competition) to quantify the binding affinity of novel antiviral candidates targeting the viral DNA polymerase nucleotide-binding site. The defined solubility (10 mM in DMSO) and >98% purity enable precise preparation of dose-response curves, while the chemically simple PEG8-only linker (lacking oxidizable thioether groups) ensures consistent probe integrity across extended assay incubation periods . In such assays, the probe is incubated with purified polymerase and streptavidin donor/acceptor beads; test compounds that compete for the Vidarabine binding site displace the probe, resulting in a concentration-dependent loss of signal that can be fitted to calculate IC₅₀ and Kᵢ values .

Mechanistic Studies of Nucleoside Analog Incorporation and Chain Termination Using Biotin-Streptavidin Detection

For investigating the kinetics of Vidarabine incorporation into nascent viral DNA and subsequent chain termination, Biotin-PEG8-Vidarabine can be employed in primer extension assays with streptavidin-based detection. The extended PEG8 spacer ensures that the biotin tag does not sterically interfere with the polymerase's ability to accommodate the Vidarabine moiety within the active site cleft, while the high aqueous solubility (inferred from XLogP3 = -3.1) reduces probe aggregation that could artifactually inhibit polymerization . Following in vitro primer extension reactions, incorporated Biotin-PEG8-Vidarabine can be visualized via streptavidin-HRP or fluorescent streptavidin conjugates, enabling quantitative assessment of incorporation efficiency and termination probability under varying nucleotide concentrations .

Chemical Biology Screening for Nucleoside Analog Sensitizers or Resistance Modulators

Biotin-PEG8-Vidarabine is an effective tool compound for high-throughput screening campaigns aimed at identifying small molecules that enhance Vidarabine sensitivity or overcome Vidarabine resistance mechanisms. The PEG8 linker's extended reach and high hydrophilicity facilitate homogeneous assay formats (e.g., time-resolved FRET or fluorescence polarization) where the probe is used at low nanomolar concentrations to minimize non-specific signal while maintaining sufficient binding occupancy . As noted in vendor documentation, common resistance mutations occur near polymerase motifs A and B, which weaken analog accommodation; screening with Biotin-PEG8-Vidarabine enables identification of allosteric modulators that restore polymerase sensitivity or compounds that inhibit alternative resistance pathways .

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